2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a thiazole ring, and it is substituted with various functional groups, including a methoxyphenyl group, a phenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the condensation of 4-methoxybenzaldehyde and phenylhydrazine to form 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.
Thiazole Ring Formation: The pyrazole intermediate is then reacted with thiourea and an appropriate α-haloketone to form the thiazole ring, resulting in the intermediate 2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide.
Acetamide Formation: Finally, the intermediate is acylated with 3-methylaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups in the thiazole ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features and potential biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The compound may also influence signaling pathways within cells, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Disilane-bridged architectures
- Ethyl acetoacetate
Uniqueness
2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methylphenyl)acetamide is unique due to its combination of a pyrazole and thiazole ring system, along with various functional groups that provide it with distinct chemical and biological properties. This structural complexity sets it apart from simpler compounds like ethyl acetoacetate and more specialized compounds like disilane-bridged architectures.
Properties
Molecular Formula |
C28H26N4O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C28H26N4O3S/c1-18-7-6-10-21(15-18)29-26(33)17-25-27(34)30-28(36-25)32-24(20-8-4-3-5-9-20)16-23(31-32)19-11-13-22(35-2)14-12-19/h3-15,24-25H,16-17H2,1-2H3,(H,29,33) |
InChI Key |
XUARRMJPEPLLRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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